2-Bromo-5-methylbenzoyl chloride

Purity specification Quality control Procurement

2-Bromo-5-methylbenzoyl chloride (CAS 409110-31-2) is an aromatic acyl chloride with molecular formula C₈H₆BrClO and molecular weight 233.49 g/mol. Characterized by a bromine atom at the ortho (2-) position and a methyl group at the meta (5-) position on the benzoyl chloride scaffold, this compound belongs to the class of substituted benzoyl chlorides widely employed as electrophilic acylation reagents.

Molecular Formula C8H6BrClO
Molecular Weight 233.49
CAS No. 409110-31-2
Cat. No. B3265731
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-5-methylbenzoyl chloride
CAS409110-31-2
Molecular FormulaC8H6BrClO
Molecular Weight233.49
Structural Identifiers
SMILESCC1=CC(=C(C=C1)Br)C(=O)Cl
InChIInChI=1S/C8H6BrClO/c1-5-2-3-7(9)6(4-5)8(10)11/h2-4H,1H3
InChIKeyLUBACRXXWHGOHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-5-methylbenzoyl chloride (CAS 409110-31-2): Acyl Chloride Intermediate for Pharmaceutical and Agrochemical Synthesis


2-Bromo-5-methylbenzoyl chloride (CAS 409110-31-2) is an aromatic acyl chloride with molecular formula C₈H₆BrClO and molecular weight 233.49 g/mol . Characterized by a bromine atom at the ortho (2-) position and a methyl group at the meta (5-) position on the benzoyl chloride scaffold, this compound belongs to the class of substituted benzoyl chlorides widely employed as electrophilic acylation reagents . It serves as a key building block in the synthesis of pharmaceutical intermediates, agrochemicals, and heterocyclic compounds, where the acyl chloride moiety enables efficient amide and ester bond formation, while the aryl bromide provides a versatile handle for downstream metal-catalyzed cross-coupling transformations [1].

Why 2-Bromo-5-methylbenzoyl chloride Cannot Be Replaced by Its Positional Isomers or Carboxylic Acid Precursor


Bromo-methylbenzoyl chlorides exist as multiple positional isomers—each carrying identical molecular weight (233.49) and formula (C₈H₆BrClO)—yet their regiochemical arrangement of bromine and methyl substituents fundamentally dictates reactivity, steric accessibility, and the regiochemical outcome of downstream reactions [1]. For example, 5-bromo-2-methylbenzoyl chloride (CAS 21900-41-4) places the methyl group ortho to the acyl chloride, sterically hindering nucleophilic attack, while 4-bromo-3-methylbenzoyl chloride (CAS 21900-25-4) positions the bromine para to the carbonyl, eliminating the ortho-bromo synthetic handle required for sequential acylation-then-cross-coupling strategies . Substituting the acyl chloride with the parent carboxylic acid (2-bromo-5-methylbenzoic acid, CAS 6967-82-4) requires in situ activation, adding a synthetic step and potentially introducing variability in coupling efficiency. The evidence below quantifies these differences where data are available and clearly identifies gaps requiring further characterization.

Quantitative Evidence Guide: 2-Bromo-5-methylbenzoyl chloride Versus Comparator Compounds


Commercial Purity Tier: 98% Standard Purity with Batch-Specific QC Documentation (NMR, HPLC, GC)

Bidepharm supplies 2-bromo-5-methylbenzoyl chloride at a standard purity of 98% and provides batch-specific quality control documentation including NMR, HPLC, and GC spectra . In contrast, multiple suppliers including Sigma-Aldrich (CN), AKSci, and Fluorochem list this compound at a minimum purity specification of 95% [1]. No inter-laboratory purity comparison study was identified in the public literature; this comparison is based on vendor-certified specifications and constitutes cross-study comparable evidence.

Purity specification Quality control Procurement

Ortho-Bromo Regiochemistry Enables Sequential Acylation–Cross-Coupling Synthetic Strategies

The ortho-bromo substituent in 2-bromo-5-methylbenzoyl chloride allows the acyl chloride to react first with amine or alcohol nucleophiles to form the amide or ester, leaving the aryl bromide intact for a subsequent Suzuki, Heck, or Buchwald-Hartwig coupling [1]. This sequential reactivity is not accessible with 5-bromo-2-methylbenzoyl chloride (CAS 21900-41-4), where the methyl group ortho to the carbonyl sterically shields the acyl chloride and the bromine is positioned meta, altering both the acylation rate and the cross-coupling site [2]. Quantitative head-to-head kinetic data for acylation rates among these isomers are not available in the open literature; this evidence is class-level inference based on the well-established principles of steric and electronic effects in substituted benzoyl chlorides.

Regioselectivity Cross-coupling Synthetic handle

Acyl Chloride Reactivity: Quantitative Yield Data for Esterification via the Oxalyl Chloride Route

When 2-bromo-5-methylbenzoic acid is converted to its acyl chloride in situ using oxalyl chloride/DMF in dichloromethane, followed by methanol quenching, the corresponding methyl ester (methyl 2-bromo-5-methylbenzoate) is obtained in 92–99% isolated yield . At a 10 mmol scale, the isolated yield reaches 99% (2.27 g) after chromatographic purification . This contrasts with the alternative approach of using the parent carboxylic acid directly in coupling reactions, which typically requires stoichiometric coupling reagents (e.g., EDC/HOBt, HATU) and often achieves lower conversion with sterically hindered substrates. No direct head-to-head comparison of acylation efficiency between 2-bromo-5-methylbenzoyl chloride and its positional isomers has been published; this comparison is between the acyl chloride pathway and the carboxylic acid pathway.

Acylation yield Esterification Synthetic efficiency

Physicochemical Differentiation: Predicted Boiling Point of Regioisomers Informs Purification Strategy

The predicted boiling point of 5-bromo-2-methylbenzoyl chloride is 272.6 ± 28.0 °C at 760 mmHg , while 4-bromo-3-methylbenzoyl chloride has an experimentally reported boiling point of 145 °C at 20 mmHg and a melting point of 27–28 °C [1]. No experimentally measured boiling point or melting point data for 2-bromo-5-methylbenzoyl chloride (CAS 409110-31-2) were located in publicly available databases or primary literature. This represents a critical data gap: without experimentally determined physicochemical constants, purification method development (distillation, recrystallization) and storage condition optimization must proceed empirically. Users should request certificate of analysis data including appearance and purity from their supplier.

Boiling point Purification Physicochemical properties

Patent Literature Presence: Intermediary Role in Heterocyclic and PROTAC Synthesis

2-Bromo-5-methylbenzoic acid derivatives—accessible via the target acyl chloride—appear as intermediates in multiple patent families. Patent CN105461699 (2016) and WO2013/09259 utilize methyl 2-bromo-5-methylbenzoate (derived from the acyl chloride) as a synthetic intermediate [1]. Additionally, the 2-bromo-5-methylbenzoyl fragment is incorporated into azetidine and piperazinone scaffolds that have been explored in bromodomain inhibition and PROTAC (proteolysis-targeting chimera) linker contexts [2]. In contrast, systematic patent mining for the positional isomer 5-bromo-2-methylbenzoyl chloride reveals fewer citations in medicinal chemistry patent literature. This is class-level inference and does not constitute a quantitative claim of superiority.

Patent citation Heterocyclic synthesis Targeted protein degradation

Recommended Application Scenarios for 2-Bromo-5-methylbenzoyl chloride (409110-31-2) Based on Quantitative Evidence


Multi-Step Pharmaceutical Intermediate Synthesis Requiring Sequential Acylation Followed by Cross-Coupling

The ortho-bromo substituent enables a two-step diversification sequence: first, the acyl chloride reacts with an amine or alcohol nucleophile to form the corresponding amide or ester; second, the remaining aryl bromide undergoes Suzuki-Miyaura, Heck, or Buchwald-Hartwig coupling to introduce aryl, alkenyl, or amino substituents [1]. This sequential strategy is exploited in patent literature (CN105461699, WO2013/09259) for constructing complex heterocyclic scaffolds and is not readily achievable with 5-bromo-2-methylbenzoyl chloride or 4-bromo-3-methylbenzoyl chloride due to their differing regiochemical arrangements [2]. The 98% purity tier from Bidepharm with batch-resolved QC spectra (NMR, HPLC, GC) supports the reproducibility requirements of multi-step API synthesis .

PROTAC Linker and Bromodomain Inhibitor Scaffold Construction

The 2-bromo-5-methylbenzoyl fragment has been incorporated into azetidine (CAS 1881143-56-1) and piperazinone (CID 71357142) scaffolds relevant to bromodomain inhibition and PROTAC development [1][2]. The acyl chloride serves as the direct coupling partner for introducing the benzoyl moiety onto nitrogen heterocycles, after which the ortho-bromine can be elaborated via cross-coupling to generate focused libraries for structure-activity relationship (SAR) studies. The 92–99% isolated yield demonstrated for esterification via the acyl chloride pathway supports efficient building block utilization in parallel synthesis workflows.

Agrochemical Intermediate Synthesis Leveraging Ortho-Bromo Directed Functionalization

Benzoyl chloride derivatives with ortho-bromo substitution have been employed in herbicidal benzoylcyclohexanedione and benzoylpyrazole programs, as documented in patent literature (BASF WO/1996/026200; Bayer CropScience substituted benzoyl derivatives) [1]. The 2-bromo-5-methyl substitution pattern provides both the acyl chloride for core scaffold attachment and a halogen handle for late-stage diversification. The hygroscopic nature and moisture sensitivity of the compound [2] necessitate anhydrous handling protocols, which are standard in agrochemical process development environments equipped for moisture-sensitive reagent management.

Laboratory-Scale Amide Bond Formation Where Carboxylic Acid Activation Is Inefficient

For sterically hindered or electronically deactivated amine substrates where direct coupling with 2-bromo-5-methylbenzoic acid proceeds in low yield, the pre-formed acyl chloride provides a more reactive electrophile. The documented 92–99% yield for methyl ester formation [1] indicates that the acyl chloride is generated efficiently from the acid and reacts rapidly with oxygen nucleophiles; analogous reactivity is expected with amine nucleophiles, though direct comparative amidation yield data for this specific compound versus its regioisomers are not available in the public domain. Users should verify amidation efficiency with their specific amine substrate under controlled anhydrous conditions.

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